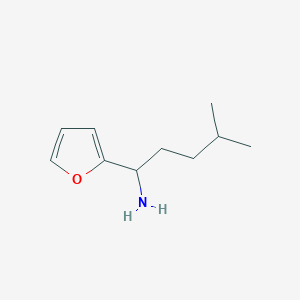

1-(Furan-2-yl)-4-methylpentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Furan-2-yl)-4-methylpentan-1-amine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring attached to a pentan-1-amine chain with a methyl group at the fourth position. Furans are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-4-methylpentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-furylcarbinol with 4-methylpentan-1-amine under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Another approach involves the use of Grignard reagents. In this method, 2-furylmagnesium bromide is reacted with 4-methylpentan-1-one to form the corresponding alcohol, which is then converted to the amine via reductive amination.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution and acylation, forming secondary amines or amides.

-

Alkylation typically occurs at the amine group, with selectivity influenced by steric hindrance from the 4-methylpentyl chain.

-

Acylation proceeds efficiently under mild conditions due to the amine's nucleophilicity .

Oxidation Reactions

The furan ring and alkyl chain are susceptible to oxidative modifications.

-

Furan ring oxidation is less common due to stability but can yield reactive intermediates for further synthesis.

Reductive Amination

This compound participates in one-pot reductive amination for structural diversification.

-

Ru/C catalyzes both aldol condensation (from furfural) and subsequent hydrogenation, enabling direct synthesis from biomass-derived precursors .

Cyclization and Multicomponent Reactions

The furan ring facilitates cycloadditions and multicomponent reactions (MCRs).

-

The FuTine (Furan-Thiol-Amine) reaction enables selective labeling of biomolecules under physiological conditions .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH<sub>3</sub> .

-

Acid Sensitivity : Protonation of the amine group occurs below pH 4, altering reactivity .

-

Side Reactions : Over-alkylation or polymerization observed under harsh conditions (e.g., excess alkyl halides).

Mechanistic Insights

-

Alkylation/Acylation : Driven by the amine’s lone pair attacking electrophilic carbons .

-

Reductive Amination : Involves imine formation followed by H<sub>2</sub>-mediated reduction, with Ru/C enhancing selectivity .

-

FuTine Reaction : Thiols and amines sequentially attack electrophilic furan carbons, forming stable pyrroles .

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules, materials, and bioconjugates, with Ru/C-catalyzed reductive amination offering a sustainable route from furfural .

Scientific Research Applications

1-(Furan-2-yl)-4-methylpentan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-4-methylpentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the amine group can form hydrogen bonds with biological targets, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

2-Furylmethylamine: Similar structure but lacks the methyl group on the pentane chain.

4-Methyl-2-furylamine: Similar structure but the furan ring is attached to a different position on the pentane chain.

Furfurylamine: Lacks the methyl group and has a different substitution pattern on the furan ring.

Uniqueness

1-(Furan-2-yl)-4-methylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pentane chain enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

1-(Furan-2-yl)-4-methylpentan-1-amine is an organic compound characterized by a furan ring and a pentane chain with an amine functional group. Its molecular formula is C₁₀H₁₇NO, and it has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound features a furan moiety which is known for its reactivity in various chemical reactions, such as electrophilic substitution and nucleophilic addition. The presence of the amine group enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds derived from furan exhibit a range of biological activities. The specific activities of this compound include:

- Antimicrobial Activity : Furan derivatives have shown efficacy against various microorganisms. Studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

- Antitumor Activity : The compound's structure allows it to interact with cellular targets implicated in cancer progression. Preliminary studies indicate potential cytotoxic effects against cancer cell lines, although further research is necessary to elucidate the specific mechanisms involved .

- Anti-inflammatory Properties : Furan derivatives have been linked to reduced inflammation in various models. This compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully characterized.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The furan ring and amine group can form hydrogen bonds and other interactions with target molecules, modulating their activity. This interaction is crucial for its biological effects, particularly in antimicrobial and anticancer applications .

Case Studies and Research Findings

Several studies have explored the biological activity of furan derivatives, including this compound:

- Antimicrobial Studies : A study evaluating the antimicrobial properties of various furan derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that this compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

- Inflammation Models : Research utilizing animal models of inflammation indicated that administration of furan derivatives led to reduced levels of pro-inflammatory cytokines, highlighting their therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(furan-2-yl)-4-methylpentan-1-amine |

InChI |

InChI=1S/C10H17NO/c1-8(2)5-6-9(11)10-4-3-7-12-10/h3-4,7-9H,5-6,11H2,1-2H3 |

InChI Key |

NOXRLHVCXCEXIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C1=CC=CO1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.